molecular formula C10H17NO4 B7721097 2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate

2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B7721097
M. Wt: 215.25 g/mol
InChI Key: JTEBCEBWWIDILZ-UHFFFAOYSA-N
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Description

2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a piperidine ring, with an azaniumyl group and an acetate group attached. The presence of these functional groups and the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method starts with the preparation of 1,4-dioxaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The azaniumyl and acetate groups can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes, leveraging its distinct chemical properties.

Mechanism of Action

The mechanism of action of 2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate involves its interaction with specific molecular targets. The azaniumyl group can form ionic interactions with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding pockets, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate is unique due to the presence of both the azaniumyl and acetate groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups and the spirocyclic structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(8-azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEBCEBWWIDILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC(=O)[O-])[NH3+])OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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